molecular formula C17H17N3O4S2 B2950024 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1189945-59-2

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2950024
CAS No.: 1189945-59-2
M. Wt: 391.46
InChI Key: JJTFJZAEHIWMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted with three distinct moieties:

  • 1-(1,1-Dioxidotetrahydrothiophen-3-yl): A sulfone-containing tetrahydrothiophene ring at position 1, contributing to metabolic stability and solubility .
  • 5-(Thiophen-2-yl): A thiophene substituent at position 5, which may modulate electronic properties and receptor interactions .

Its structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or GPCR modulator.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-5-thiophen-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c21-17(18-10-13-3-1-6-24-13)14-9-15(16-4-2-7-25-16)20(19-14)12-5-8-26(22,23)11-12/h1-4,6-7,9,12H,5,8,10-11H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTFJZAEHIWMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NCC3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The target compound’s sulfone group (1,1-dioxidotetrahydrothiophene) distinguishes it from analogues, offering improved solubility over non-polar substituents like cyclohexylmethyl .
  • Thiophene substituents (as in the target and ) are associated with π-π stacking in receptor binding, but the sulfone may sterically hinder such interactions compared to methylthiophene .

Stability and Reactivity

  • The sulfone group in the target compound reduces susceptibility to oxidation compared to thioether-containing analogues .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and what starting materials are critical?

Answer:
The compound can be synthesized via multi-step protocols involving:

  • Step 1: Formation of the pyrazole core through cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For example, 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid derivatives are synthesized by reacting thiophene-substituted β-keto esters with hydrazine hydrate under reflux .
  • Step 2: Introduction of the 1,1-dioxidotetrahydrothiophen-3-yl group via nucleophilic substitution or coupling reactions. Sulfone-containing heterocycles are often prepared using oxidizing agents like m-CPBA on tetrahydrothiophene precursors .
  • Step 3: Amidation with furan-2-ylmethylamine using coupling agents such as EDC/HOBt or DCC in anhydrous DMF .

Critical Starting Materials:

  • Thiophene-2-carboxaldehyde for the β-keto ester precursor.
  • Tetrahydrothiophene-3-carboxylic acid (oxidized to the sulfone post-cyclization).
  • Furan-2-ylmethylamine for the final amidation step.

Basic: What analytical methods are most reliable for characterizing purity and structural integrity?

Answer:

  • Purity Analysis:
    • HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% by area normalization) .
    • Elemental Analysis (EA): Confirm elemental composition (C, H, N, S) within ±0.4% of theoretical values .
  • Structural Confirmation:
    • 1H/13C NMR: Key signals include the pyrazole C=O (~165 ppm), tetrahydrothiophene sulfone SO₂ (~110 ppm), and furyl/thienyl aromatic protons (6.5–7.5 ppm) .
    • FT-IR: Peaks at ~1700 cm⁻¹ (amide C=O) and ~1300–1150 cm⁻¹ (sulfone S=O) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:

  • Solvent Selection: Use polar aprotic solvents (DMF, DMSO) for amidation to enhance solubility of intermediates. For cyclization, ethanol/water mixtures reduce side-product formation .
  • Catalysis: Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of thiophenyl groups (if applicable), achieving >80% yield .
  • Temperature Control: Conduct sulfonation at 0–5°C to prevent over-oxidation, followed by gradual warming to room temperature .
  • Workup Strategies: Use silica gel chromatography with ethyl acetate/hexane (3:7) for purification, avoiding prolonged exposure to acidic conditions that may hydrolyze the amide bond .

Advanced: How do structural modifications (e.g., substituent variations) affect pharmacological activity?

Answer:

  • Thiophene vs. Furan Substituents: Thiophene enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase inhibitors), while furan improves solubility but may reduce binding affinity due to weaker van der Waals interactions .
  • Sulfone Group Impact: The 1,1-dioxidotetrahydrothiophen-3-yl group increases metabolic stability by resisting cytochrome P450 oxidation compared to non-sulfonated analogs .
  • Amide Linker Flexibility: Replacing furan-2-ylmethyl with rigid aryl groups (e.g., 4-fluorobenzyl) can enhance selectivity for targets like serotonin receptors but reduce bioavailability .

Advanced: What computational methods predict binding affinity and selectivity for this compound?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to simulate interactions with targets (e.g., COX-2 or EGFR kinases). The sulfone group shows strong hydrogen bonding with Arg120 in COX-2 .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the compound-receptor complex. RMSD values <2 Å indicate stable binding .
  • QSAR Models: Apply Hammett constants (σ) for substituents on the thiophene ring to predict IC₅₀ values against cancer cell lines .

Data Contradiction Analysis: How to resolve discrepancies in reported biological activity data?

Answer:

  • Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) can alter IC₅₀ values. Standardize protocols using CLSI guidelines .
  • Solubility Issues: Low aqueous solubility may lead to false negatives. Use DMSO stock solutions with <0.1% final concentration to avoid cytotoxicity artifacts .
  • Metabolic Interference: Check for cytochrome P450 interactions in liver microsomes; use CYP inhibitors like ketoconazole in activity assays to isolate direct effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.